2-(Cyclohexylamino)-3-[(3-methoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione
Description
2-(Cyclohexylamino)-3-[(3-methoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones
Properties
IUPAC Name |
2-(cyclohexylamino)-3-(3-methoxyanilino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-28-17-11-7-10-16(14-17)25-21-20(24-15-8-3-2-4-9-15)22(26)18-12-5-6-13-19(18)23(21)27/h5-7,10-15,24-25H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMJUTPVKNRXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)-3-[(3-methoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthoquinone core: This can be achieved through the oxidation of naphthalene derivatives.
Amination reactions: Introduction of the cyclohexylamino and methoxyphenylamino groups can be done through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core back to naphthohydroquinone.
Substitution: The amino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Naphthohydroquinone derivatives.
Substitution products: Various functionalized naphthoquinones.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst or a catalyst precursor in organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial activity: Naphthoquinone derivatives are known for their antimicrobial properties.
Anticancer research: Some derivatives have shown potential in inhibiting cancer cell growth.
Medicine
Drug development: The compound can be a lead compound in the development of new pharmaceuticals.
Industry
Dyes and pigments: Naphthoquinone derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)-3-[(3-methoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione would depend on its specific application. Generally, naphthoquinones exert their effects through:
Redox cycling: Generating reactive oxygen species that can damage cellular components.
Enzyme inhibition: Inhibiting key enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(3-methoxyphenylamino)-1,4-naphthoquinone
- 2-(Cyclohexylamino)-3-amino-1,4-naphthoquinone
Uniqueness
2-(Cyclohexylamino)-3-[(3-methoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione is unique due to the presence of both cyclohexylamino and methoxyphenylamino groups, which may confer distinct biological activities and chemical properties compared to other naphthoquinone derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
